

DSPE-PEG-SH MW 2000: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a versatile, linear heterobifunctional lipid-polymer conjugate extensively utilized in biomedical research, particularly in the fields of drug delivery and nanotechnology.[1] [2] Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive thiol (-SH) group, enables the formulation of advanced nanocarrier systems with enhanced therapeutic potential.[3][4]

The DSPE moiety serves as a robust anchor, readily incorporating into the lipid bilayers of liposomes, micelles, and other nanoparticles.[2][5] The PEG 2000 chain provides a hydrophilic corona that imparts "stealth" characteristics to these nanoparticles, sterically hindering opsonization and recognition by the mononuclear phagocyte system.[3][6] This "PEGylation" strategy significantly prolongs the circulation half-life of the nanocarriers, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[5][7]

The terminal thiol group is a key functional component, enabling the covalent conjugation of a wide array of targeting ligands, including antibodies, antibody fragments (Fab'), peptides, and aptamers.[2][3][8] This is most commonly achieved through a stable thioether linkage formed with maleimide-functionalized molecules, a highly efficient and specific bioconjugation reaction. [4][9][10] By decorating the nanoparticle surface with these targeting moieties, researchers can



achieve active targeting, directing the therapeutic payload to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and minimizing off-target effects.[11][12]

Key Applications in Research:

- Formation of "Stealth" Liposomes and Micelles: To enhance the stability and circulation time of drug-loaded nanoparticles.[3][5]
- Targeted Drug Delivery: For the site-specific delivery of therapeutics to cancer cells and other diseased tissues.[11][12]
- Gene Delivery: In the formulation of nanocarriers for the delivery of nucleic acids like siRNA.
 [11]
- Bio-conjugation: To attach various biomolecules to the surface of nanoparticles for therapeutic and diagnostic purposes.[2][3]
- Development of Theranostics: Creating nanoparticles that combine therapeutic agents with imaging probes for simultaneous diagnosis and treatment.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for DSPE-PEG-SH MW 2000 and related nanoparticle formulations, compiled from various research studies.



Parameter	Value	Measurement Conditions	Reference
Micelle Properties			
Hydrodynamic Diameter	8.2 ± 1.2 nm to 15 nm	Dynamic Light Scattering (DLS) in aqueous solution	[13][14]
Zeta Potential	-2.7 ± 1.1 mV to -38.0 mV	Measured in aqueous buffer	[1][15]
Critical Micelle Conc. (CMC)	\sim 1.8 x 10 ⁻⁵ mol/L to 20 μ M	Dependent on ionic strength of the solvent	[1][13]
Aggregation Number	~90 monomers per micelle	In HEPES buffered saline	[13]
Liposome Properties			
Hydrodynamic Diameter	138.1 ± 1.2 nm	DLS of vincristine- loaded liposomes	[11]
Drug Loading & Efficacy			
Vincristine Loading Eff.	94.6% ± 4.7%	In folate-targeted liposomes	[11]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-SH Containing Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-SH, which can be adapted for the encapsulation of hydrophobic drugs.[7][16][17]

Materials:

• Primary phospholipid (e.g., DSPC or HSPC)



- Cholesterol (Chol)
- DSPE-PEG-SH MW 2000
- Targeting ligand-PEG-DSPE (optional, e.g., Folate-PEG-DSPE)
- Hydrophobic drug (optional)
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)
- Rotary evaporator
- Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-SH in a desired molar ratio)
 and the hydrophobic drug in chloroform in a round-bottom flask.[16]
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[16]
 - Further dry the film under vacuum overnight to remove any residual solvent.[16]
- Hydration:
 - Hydrate the thin lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for approximately 1 hour with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).[7]
- Size Reduction:
 - To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication using a probe sonicator or extrusion through polycarbonate membranes with



a defined pore size (e.g., 100 nm).[7]

- For extrusion, repeatedly pass the MLV suspension through the membrane for an odd number of cycles (e.g., 11-21 times).[7]
- Purification and Storage:
 - Remove any unencapsulated drug by dialysis or size exclusion chromatography.
 - Store the prepared liposomes at 4°C.[7]

Protocol 2: Conjugation of Antibodies to DSPE-PEG-SH Functionalized Nanoparticles

This protocol outlines the conjugation of antibody fragments (Fab') to pre-formed nanoparticles containing DSPE-PEG-maleimide, which will react with the thiol group of DSPE-PEG-SH or a reduced antibody. A similar principle applies when starting with DSPE-PEG-SH and a maleimide-functionalized antibody.[8][18]

Materials:

- DSPE-PEG-SH functionalized nanoparticles
- Maleimide-functionalized antibody or antibody fragment
- Conjugation buffer (e.g., phosphate buffer, pH 7.0-7.5)
- Reducing agent (if starting with a full antibody, e.g., TCEP)
- Quenching reagent (e.g., cysteine)
- Purification system (e.g., size exclusion chromatography)

Procedure:

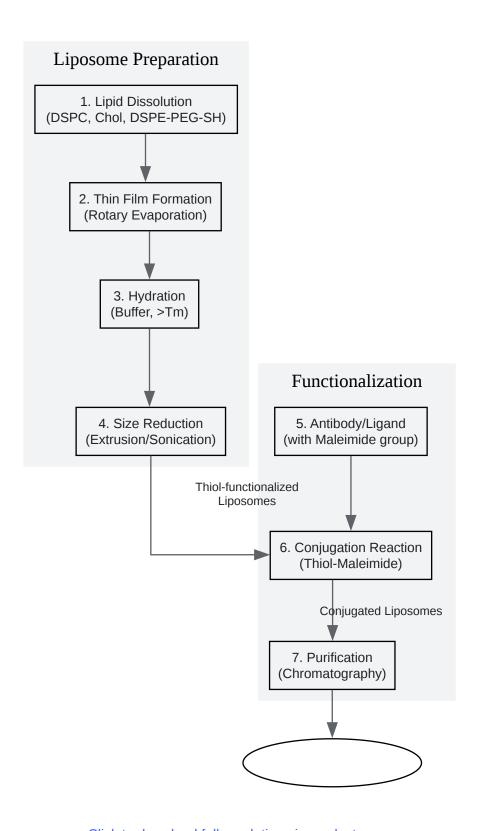
Antibody Preparation (if necessary):



- If using a full antibody, reduce the disulfide bonds in the hinge region to expose free thiol groups using a reducing agent like TCEP.
- Conjugation Reaction:
 - Mix the DSPE-PEG-SH functionalized nanoparticles with the maleimide-functionalized antibody in the conjugation buffer. A typical molar ratio is a 10-20 fold excess of the maleimide group to the thiol group.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[18]
- Quenching:
 - Stop the reaction by adding a quenching reagent like cysteine to react with any unreacted maleimide groups.[18]
- Purification:
 - Purify the antibody-conjugated nanoparticles from unconjugated antibodies and other reactants using size exclusion chromatography or dialysis.[18]

Visualizations: Workflows and Signaling Pathways Experimental Workflow for Liposome Preparation and Functionalization



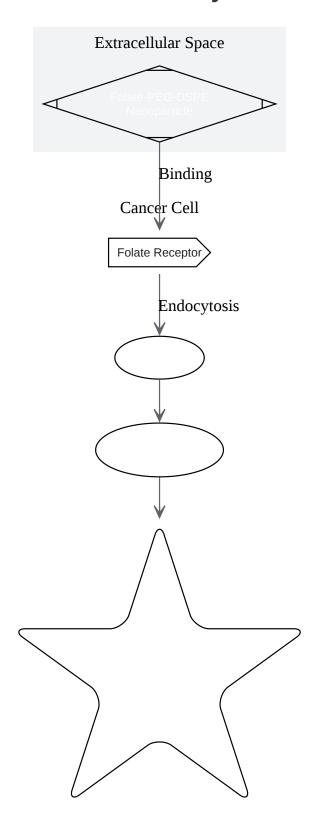


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Caption: Workflow for creating targeted liposomes using DSPE-PEG-SH.



Folate Receptor-Mediated Endocytosis Pathway



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Caption: Targeted delivery via folate receptor-mediated endocytosis.

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References

- 1. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-SH [nanosoftpolymers.com]
- 3. DSPE-PEG-SH, DSPE PEG Lipids Biopharma PEG [biochempeg.com]
- 4. DSPE-PEG-SH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. DSPE-PEG-DSPE, PEG Lipids Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of targeted lipid nanocapsules by conjugation of whole antibodies and antibody Fab' fragments PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immunomart.com [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Application of poly(ethylene glycol)—distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]



- 18. tandfonline.com [tandfonline.com]
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